Rock2-IN-2

Description

Properties

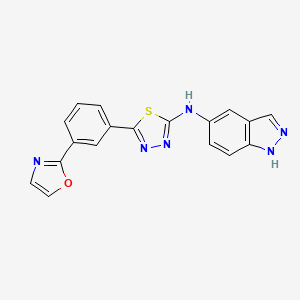

IUPAC Name |

N-(1H-indazol-5-yl)-5-[3-(1,3-oxazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6OS/c1-2-11(16-19-6-7-25-16)8-12(3-1)17-23-24-18(26-17)21-14-4-5-15-13(9-14)10-20-22-15/h1-10H,(H,20,22)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSHRQCWPPIEIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NN=C(S2)NC3=CC4=C(C=C3)NN=C4)C5=NC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Downstream Signaling Pathways of Rock2-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rock2-IN-2 is a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2), a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. As a downstream effector of the small GTPase RhoA, ROCK2 is integral to regulating actin cytoskeleton dynamics, cell adhesion, migration, proliferation, and apoptosis.[1][2][3][4] Dysregulation of the RhoA/ROCK2 signaling pathway is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, cancer, and neurological conditions, making ROCK2 a compelling therapeutic target.[2][5] This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Quantitative Data on ROCK Inhibitors

Precise quantitative data on the inhibitory effects of this compound on the phosphorylation of its specific downstream substrates are not extensively available in the public domain. However, the available data for this compound and other well-characterized ROCK inhibitors are summarized below to provide a comparative context for its potency and selectivity.

Table 1: Biochemical Potency of this compound and Other ROCK Inhibitors

| Inhibitor | Target | IC50 / Ki | Assay Type |

| This compound | ROCK2 | < 1 µM | Biochemical |

| Y-27632 | ROCK1 | Ki: 140 nM | Cell-free |

| ROCK2 | Ki: 300 nM | Cell-free | |

| KD025 (Belumosudil) | ROCK2 | IC50: 60 nM, Ki: 41 nM | Biochemical |

| RKI-1447 | ROCK1 | IC50: 14.5 nM | Biochemical |

| ROCK2 | IC50: 6.2 nM | Biochemical | |

| Fasudil | ROCK1 | IC50: 0.73 µM | Biochemical |

| ROCK2 | IC50: 0.72 µM | Biochemical |

Note: IC50 and Ki values can vary depending on the specific assay conditions. It is important to note that biochemical assay IC50s may differ from cellular IC50s due to factors like cell permeability and off-target effects.[6][7][8][9]

Core Downstream Signaling Pathways of ROCK2

The primary mechanism of action of this compound is the inhibition of ROCK2 kinase activity, which in turn modulates the phosphorylation status and activity of several key downstream substrates. The major pathways affected are detailed below.

Regulation of Myosin Light Chain Phosphorylation and Actomyosin Contractility

A central role of ROCK2 is to promote actomyosin contractility. It achieves this through a dual mechanism that increases the phosphorylation of Myosin Light Chain 2 (MLC2).

-

Direct Phosphorylation of MLC2: While some studies suggest ROCK1 preferentially phosphorylates MLC2 at Serine 19, ROCK2 also contributes to this process, leading to increased myosin ATPase activity and subsequent muscle contraction and stress fiber formation.[10]

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK2 phosphorylates the myosin-binding subunit of MLCP, MYPT1, at inhibitory sites such as Threonine 696 and Threonine 853.[1] This phosphorylation inhibits the phosphatase activity of MLCP, preventing the dephosphorylation of MLC2 and thereby sustaining a contractile state.

Inhibition of ROCK2 by this compound is expected to decrease both direct MLC2 phosphorylation and indirect MLC2 phosphorylation (by relieving the inhibition of MLCP), leading to reduced actomyosin contractility, stress fiber disassembly, and cell relaxation.

Caption: ROCK2-mediated regulation of actomyosin contractility.

Regulation of Actin Filament Dynamics via LIM Kinase and Cofilin

ROCK2 also plays a crucial role in stabilizing actin filaments by regulating the LIM kinase (LIMK)-cofilin pathway.

-

Activation of LIM Kinase: ROCK2 phosphorylates and activates LIMK1 and LIMK2.

-

Inactivation of Cofilin: Activated LIMK, in turn, phosphorylates cofilin at Serine 3. Phosphorylated cofilin is inactive and unable to perform its actin-depolymerizing and severing functions. This leads to an accumulation and stabilization of F-actin filaments.[10][11]

By inhibiting ROCK2, this compound is expected to decrease the phosphorylation of LIMK and subsequently reduce the phosphorylation of cofilin. This would lead to the activation of cofilin's actin-severing activity, resulting in actin filament disassembly and altered cell morphology and motility.

Caption: ROCK2-mediated regulation of actin filament dynamics.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on its downstream signaling pathways.

In Vitro ROCK2 Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of ROCK2.

Materials:

-

Recombinant active ROCK2 enzyme

-

ROCK2 substrate (e.g., recombinant MYPT1 or a synthetic peptide)

-

ATP

-

This compound (or other inhibitors)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

96-well or 384-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a multi-well plate, add the ROCK2 enzyme to each well.

-

Add the diluted this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding a mixture of the ROCK2 substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a reagent that chelates Mg2+).

-

Add the detection reagent to quantify the product of the kinase reaction (e.g., ADP).

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro ROCK2 kinase assay.

Western Blot Analysis of Downstream Substrate Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation status of its downstream targets in a cellular context.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of ROCK2, MLC2, MYPT1, LIMK, and cofilin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle for a specified time.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for at least 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MLC2) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Caption: Workflow for Western blot analysis.

Immunofluorescence Staining of the Actin Cytoskeleton

This technique allows for the visualization of changes in the actin cytoskeleton organization in response to this compound treatment.

Materials:

-

Cells cultured on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Treat the cells with this compound or vehicle for the desired time.

-

Fix the cells with 4% PFA for 10-15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 5-10 minutes.

-

Wash the cells with PBS.

-

Block non-specific binding with blocking buffer for 30 minutes.

-

Incubate the cells with fluorescently-labeled phalloidin (to stain F-actin) and DAPI (to stain the nucleus) for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the actin cytoskeleton and nuclei using a fluorescence microscope and capture images.

Caption: Workflow for immunofluorescence staining.

Conclusion

This compound is a valuable tool for investigating the multifaceted roles of ROCK2 in cellular physiology and disease. By selectively inhibiting ROCK2, it provides a means to dissect the intricate downstream signaling pathways that govern fundamental cellular functions. The primary consequences of this compound activity are the modulation of actomyosin contractility through the MLC2 and MYPT1 axis, and the regulation of actin filament dynamics via the LIMK/cofilin pathway. The experimental protocols detailed in this guide offer a robust framework for researchers to quantitatively and qualitatively assess the impact of this compound and other ROCK inhibitors on these core signaling events. Further research to delineate the precise quantitative effects of this compound on its downstream substrates will be crucial for its continued development and application in both basic research and as a potential therapeutic agent.

References

- 1. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. What are ROCK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. crossfire-oncology.com [crossfire-oncology.com]

- 8. Peptide Substrates for Rho-Associated Kinase 2 (Rho-Kinase 2/ROCK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Biological Function and Inhibition of ROCK2: An In-depth Technical Guide to Rock2-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological functions of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) and the implications of its inhibition, with a specific focus on the small molecule inhibitor Rock2-IN-2. This document details the critical role of ROCK2 in fundamental cellular processes, including cytoskeletal dynamics, cell migration, and smooth muscle contraction. We present detailed protocols for key experimental assays to evaluate ROCK2 inhibition and summarize the expected quantitative outcomes based on studies of selective ROCK2 inhibitors. Furthermore, this guide includes visualizations of the ROCK2 signaling pathway and experimental workflows to facilitate a deeper understanding of the molecular mechanisms and experimental design.

Introduction: The Biological Significance of ROCK2

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular functions.[1] As a key downstream effector of the small GTPase RhoA, ROCK2 is integral to the regulation of the actin cytoskeleton, which governs cell shape, motility, and contraction.[2][3] Its functions include, but are not limited to, the formation of stress fibers and focal adhesions, cytokinesis, and smooth muscle contraction.[4]

Dysregulation of the RhoA/ROCK2 signaling pathway has been implicated in a wide range of pathologies, including cardiovascular diseases, cancer metastasis, neurodegenerative disorders, and autoimmune conditions.[2] This has made ROCK2 an attractive therapeutic target for drug development. The inhibition of ROCK2 can lead to various beneficial cellular effects, such as the relaxation of smooth muscles, reduction in cellular proliferation, and decreased inflammatory responses.[3]

This compound is a selective inhibitor of ROCK2 with a reported IC50 of less than 1 µM.[1] While specific quantitative data for this compound is not extensively available in the public domain, this guide will provide the necessary theoretical framework and practical protocols for its investigation, using data from other well-characterized selective ROCK2 inhibitors as a reference.

The ROCK2 Signaling Pathway

ROCK2 is activated by the GTP-bound form of RhoA. Upon activation, ROCK2 phosphorylates several downstream substrates, leading to a cascade of cellular events. Key substrates include Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin contractility, while phosphorylation and subsequent inhibition of MYPT1 further enhances MLC phosphorylation. This signaling axis is central to the regulation of the actin cytoskeleton.

Quantitative Data on ROCK2 Inhibition

Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, the following tables summarize representative data from studies using other selective ROCK2 inhibitors. This information serves as a valuable proxy for designing experiments and anticipating the potential effects of this compound.

Table 1: Effect of ROCK2 Inhibition on Downstream Substrate Phosphorylation

| Inhibitor | Cell Line | Target | Effect | Reference |

| ROCK2-specific inhibitor | hESC-RPE | p-Cofilin | ~50% reduction | [5] |

| ROCK2-specific inhibitor | hESC-RPE | p-MLC | ~50% reduction | [5] |

| Y-27632 (pan-ROCK inhibitor) | MDA-MB-231 | p-MLC | Dose-dependent decrease | [6] |

Table 2: Effect of ROCK Inhibition on Cell Viability (IC50 Values)

| Inhibitor | Cell Line | IC50 (µM) | Reference |

| Compound 2 | HTB-26 (Breast Cancer) | 10-50 | [5] |

| Compound 2 | PC-3 (Prostate Cancer) | 10-50 | [5] |

| Compound 2 | HepG2 (Hepatocellular Carcinoma) | 10-50 | [5] |

| RKI-1447 | Medulloblastoma Cell Lines | ~1-5 | [2] |

| AT13148 | Medulloblastoma Cell Lines | ~0.5-3 | [2] |

Table 3: Effect of ROCK Inhibition on Cell Migration

| Inhibitor | Cell Line | Assay | Effect | Reference |

| GV101 | PyMT (Breast Cancer) | Collective Migration | Subtle decrease in organized migration | [7] |

| Y-27632 | TE-10 (Esophageal Cancer) | Scratch Assay | Reduced wound edge movement | |

| siROCK1/2 | H1299 (NSCLC) | Boyden Chamber | Potent inhibition of migration | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the biological function of ROCK2 inhibition using this compound.

In Vitro Kinase Assay

This protocol is for determining the direct inhibitory effect of this compound on ROCK2 kinase activity.

Materials:

-

Recombinant human ROCK2 kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

ROCK2 substrate peptide (e.g., S6K substrate)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

Add 5 µL of each inhibitor dilution to the wells of a microplate.

-

Add 5 µL of recombinant ROCK2 enzyme solution to each well.

-

Pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate peptide.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of MLC Phosphorylation

This protocol details the assessment of ROCK2 activity in cells by measuring the phosphorylation of its downstream substrate, Myosin Light Chain 2 (MLC2).

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MLC2 (Thr18/Ser19), anti-total MLC2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time.

-

Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MLC2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total MLC2 and a loading control (e.g., GAPDH) to normalize the data.

-

Quantify band intensities using densitometry software.

Cell Migration (Wound Healing) Assay

This assay measures the effect of this compound on the collective migration of a cell monolayer.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Culture plates (e.g., 24-well plates)

-

Pipette tips or a scratcher tool

-

Microscope with a camera

Procedure:

-

Seed cells in a culture plate and grow them to form a confluent monolayer.

-

Create a uniform scratch or "wound" in the monolayer using a sterile pipette tip.

-

Gently wash the cells to remove debris.

-

Add fresh medium containing various concentrations of this compound or a vehicle control.

-

Capture images of the wound at time 0.

-

Incubate the plate for a period of time (e.g., 24-48 hours) to allow for cell migration.

-

Capture images of the same wound area at the end of the incubation period.

-

Measure the area of the wound at both time points using image analysis software.

-

Calculate the percentage of wound closure for each condition.

Conclusion

ROCK2 is a well-validated therapeutic target, and its inhibition holds promise for the treatment of a variety of diseases. This compound is a selective inhibitor of this kinase. This technical guide has provided a detailed overview of the biological functions of ROCK2, its signaling pathway, and comprehensive protocols for evaluating the effects of its inhibition. While specific quantitative data for this compound is emerging, the provided information and methodologies will enable researchers to effectively design and execute experiments to elucidate its precise biological and therapeutic potential. The continued investigation of selective ROCK2 inhibitors like this compound is crucial for advancing our understanding of cellular signaling and developing novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. ROCK1 and ROCK2 are Required for Non-Small Cell Lung Cancer Anchorage-Independent Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ROCK2 Inhibitors in Actin Cytoskeleton Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. As a key downstream effector of the small GTPase RhoA, ROCK2 influences a multitude of cellular processes, including cell adhesion, migration, contraction, and proliferation. Consequently, it has emerged as a significant therapeutic target for a range of diseases. This technical guide provides an in-depth overview of the function of ROCK2 in actin cytoskeleton dynamics, with a focus on the mechanism of action of its inhibitors. We present a compilation of quantitative data for representative ROCK2 inhibitors, detailed experimental protocols for studying their effects, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to ROCK2 and the Actin Cytoskeleton

The actin cytoskeleton is a dynamic network of filamentous actin (F-actin) and associated proteins that provides structural support to cells, enables cell motility, and participates in various signaling pathways. The constant remodeling of the actin cytoskeleton, through polymerization and depolymerization of actin filaments, is tightly regulated. The Rho family of small GTPases, particularly RhoA, are master regulators of this process. When activated, RhoA binds to and activates its downstream effectors, the most prominent of which are the ROCK isoforms, ROCK1 and ROCK2.[1]

ROCK2 activation initiates a signaling cascade that promotes the assembly of contractile actomyosin filaments, leading to the formation of stress fibers and focal adhesions.[1][2] This is primarily achieved through the phosphorylation of several downstream substrates that directly or indirectly modulate actin dynamics. Dysregulation of the RhoA/ROCK2 pathway is implicated in numerous pathologies, including cancer, cardiovascular diseases, and neurodegenerative disorders, making ROCK2 a compelling target for therapeutic intervention.[3]

Mechanism of Action of ROCK2 Inhibitors

ROCK2 inhibitors are small molecules designed to competitively bind to the ATP-binding pocket of the kinase domain of ROCK2, thereby preventing the phosphorylation of its downstream substrates.[4] This inhibition leads to a rapid disassembly of stress fibers, reduction in cell contractility, and alterations in cell morphology and motility.

The primary downstream effects of ROCK2 inhibition on the actin cytoskeleton are mediated through two key pathways:

-

Myosin Light Chain (MLC) Phosphorylation: ROCK2 directly phosphorylates the myosin light chain (MLC) of myosin II and inhibits myosin light chain phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1).[1][5] This dual action increases the level of phosphorylated MLC, which in turn activates myosin II motor activity and promotes the formation of contractile actomyosin bundles. ROCK2 inhibitors block these phosphorylation events, leading to decreased MLC phosphorylation, reduced actomyosin contractility, and disassembly of stress fibers.

-

LIM Kinase (LIMK)/Cofilin Pathway: ROCK2 phosphorylates and activates LIM kinase (LIMK).[5][6] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[5][6] Inactivation of cofilin leads to the stabilization and accumulation of F-actin. By inhibiting ROCK2, the LIMK/cofilin pathway is suppressed, leading to an increase in active cofilin, which promotes actin filament turnover and disassembly.

Quantitative Data for Representative ROCK2 Inhibitors

The following tables summarize the in vitro potency of several commonly studied ROCK2 inhibitors. It is important to note that IC50 and Ki values can vary between different assay formats and experimental conditions.

| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Reference(s) |

| Y-27632 | ROCK1, ROCK2 | 140-220 (ROCK1), 140-220 (ROCK2) | 220 (ROCK1), 300 (ROCK2) | [4][7] |

| GSK269962 | ROCK1, ROCK2 | 1.6 (ROCK1), 4 (ROCK2) | - | [3][8][9][10] |

| KD025 (Belumosudil) | ROCK2 >> ROCK1 | 105 (ROCK2), 24,000 (ROCK1) | - | [11][12][13] |

Table 1: In Vitro Potency of Selected ROCK2 Inhibitors.

Signaling Pathways and Experimental Workflows

The RhoA/ROCK2 Signaling Pathway

The following diagram illustrates the central role of ROCK2 in mediating RhoA signals to the actin cytoskeleton.

Caption: The RhoA/ROCK2 signaling pathway regulating actin cytoskeleton dynamics.

Experimental Workflow for Assessing ROCK2 Inhibition

This diagram outlines a typical workflow for evaluating the efficacy of a ROCK2 inhibitor.

References

- 1. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mybiosource.com [mybiosource.com]

- 3. GSK 269962 | Rho-Kinases | Tocris Bioscience [tocris.com]

- 4. stemcell.com [stemcell.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. abmole.com [abmole.com]

- 8. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. axonmedchem.com [axonmedchem.com]

- 12. The Specific ROCK2 Inhibitor KD025 Alleviates Glycolysis through Modulating STAT3-, CSTA- and S1PR3-Linked Signaling in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ROCK2-Specific Inhibitor KD025 Suppresses Adipocyte Differentiation by Inhibiting Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ROCK2 Target Validation Using Rock2-IN-2 in Specific Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes. As a key effector of the small GTPase RhoA, ROCK2 is integral to signaling pathways that govern cell adhesion, migration, proliferation, and apoptosis.[1][2] Its dysregulation has been implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and fibrosis, making it a compelling target for therapeutic intervention.[3][4]

This technical guide provides a comprehensive overview of the target validation of ROCK2 using the selective inhibitor, Rock2-IN-2. It is designed to furnish researchers, scientists, and drug development professionals with the necessary theoretical framework and practical methodologies to investigate the cellular functions of ROCK2 and to assess the efficacy of its inhibition in relevant cell lines.

This compound: A Selective ROCK2 Inhibitor

This compound is a potent and selective inhibitor of ROCK2, with a reported half-maximal inhibitory concentration (IC50) of less than 1 µM in biochemical assays.[5] Its selectivity for ROCK2 over the closely related isoform, ROCK1, and other kinases allows for a more precise dissection of ROCK2-specific functions in cellular contexts.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes of this compound treatment in various cell lines based on the known effects of selective ROCK2 inhibition. It is important to note that while specific IC50 values for this compound in these cell lines are not publicly available, the data presented for other ROCK inhibitors can serve as a benchmark for experimental design and data interpretation.

| Parameter | Cell Line | Inhibitor | IC50 / Effect | Reference |

| Cell Viability | MDA-MB-231 (Breast Cancer) | RKI-18 (ROCK1/2 inhibitor) | IC50 = 32 µM (Anchorage-dependent) | [6] |

| Medulloblastoma Cell Lines | RKI-1447 (ROCK1/2 inhibitor) | Mean IC50 values ranged from ~1-10 µM | [7] | |

| Phosphorylation of Downstream Targets | hESC-RPE | ROCK2-specific inhibitor | ~50% decrease in p-cofilin and p-MLC | [8] |

| Mouse Embryonic Fibroblasts (ROCK2-/-) | - | ~20-50% reduction in p-MLC2 and p-cofilin | [9] | |

| Cell Migration | C2C12 (Myoblasts) | Y-27632 (ROCK1/2 inhibitor) | Increased migration velocity | [10] |

| MDA-MB-231 (Breast Cancer) | RKI-18 (ROCK1/2 inhibitor) | 67% inhibition of invasion at 10 µM | [6] |

Signaling Pathway

The RhoA/ROCK2 signaling pathway is a central regulator of the actin cytoskeleton. Upon activation by GTP-bound RhoA, ROCK2 phosphorylates several downstream substrates, leading to increased actomyosin contractility and stress fiber formation.

Caption: The ROCK2 signaling pathway, initiated by RhoA-GTP, leads to increased actin polymerization and actomyosin contraction.

Experimental Protocols

In Vitro Kinase Assay for ROCK2 Activity

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant ROCK2.

Experimental Workflow:

Caption: Workflow for an in vitro ROCK2 kinase inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in kinase assay buffer. Prepare a solution of recombinant human ROCK2 enzyme, a suitable substrate (e.g., a peptide derived from MYPT1), and ATP in kinase assay buffer.[8]

-

Assay Plate Setup: Add the diluted this compound or vehicle control to the wells of a microplate.

-

Enzyme Addition: Add the recombinant ROCK2 enzyme to each well and pre-incubate for a short period at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding the ATP and substrate solution to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Signal Detection: Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.[2]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of ROCK2 Substrate Phosphorylation

This protocol is used to quantify the effect of this compound on the phosphorylation of its downstream targets in whole-cell lysates.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, HeLa, or A549) and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-MYPT1 (Thr853), phospho-MLC2 (Ser19), or phospho-Cofilin (Ser3) overnight at 4°C.[11][12]

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels of their respective targets and to a loading control (e.g., GAPDH or β-actin).

Cell Migration/Invasion Assay (Wound Healing/Transwell Assay)

These assays assess the effect of this compound on the migratory and invasive potential of cancer cell lines.

Experimental Workflow (Wound Healing Assay):

Caption: Workflow for a wound healing (scratch) assay to assess cell migration.

Methodology (Wound Healing):

-

Cell Seeding: Seed cells in a culture plate to form a confluent monolayer.

-

Wound Creation: Create a linear scratch in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound or a vehicle control.

-

Imaging: Capture images of the scratch at the beginning of the experiment (T=0) and at subsequent time points (e.g., 24 and 48 hours).

-

Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure. Compare the closure rates between treated and control groups.[10]

Methodology (Transwell Invasion):

-

Chamber Preparation: Coat the upper surface of a Transwell insert with a basement membrane extract (e.g., Matrigel) for invasion assays. No coating is needed for migration assays.

-

Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert.

-

Treatment: Add this compound or vehicle control to the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

Staining and Counting: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet.

-

Analysis: Count the number of stained cells in several fields of view under a microscope. Calculate the percentage of inhibition of migration/invasion compared to the control.[6]

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of changes in the actin cytoskeleton, such as the formation of stress fibers, in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat them with this compound or vehicle control.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Actin Staining: Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) to stain F-actin.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.[13][14]

-

Analysis: Observe and document changes in cell morphology and the organization of the actin cytoskeleton, paying particular attention to the presence and structure of stress fibers.

Conclusion

This technical guide provides a foundational framework for the target validation of ROCK2 using the selective inhibitor this compound. The presented signaling pathways, quantitative data from related compounds, and detailed experimental protocols offer a robust starting point for researchers to investigate the multifaceted roles of ROCK2 in various cellular contexts. The successful application of these methodologies will contribute to a deeper understanding of ROCK2-mediated signaling and its potential as a therapeutic target in a range of human diseases.

References

- 1. Phalloidin staining protocol | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. andrewslab.ca [andrewslab.ca]

- 4. Transcriptome Analysis of Triple-Negative HCC1937 and MDA-MB-231 Breast Cancer Cells Treated with Kalanchoe pinnata Revealed the Regulation of Migration and Invasion via the Downregulation of the Genes JAK2, ROCK1 and ROCK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellproduce.co.jp [cellproduce.co.jp]

- 6. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. advancedbiomatrix.com [advancedbiomatrix.com]

An In-depth Technical Guide to the RhoA/ROCK2 Signaling Cascade for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the RhoA/ROCK2 signaling cascade, a critical pathway in numerous cellular processes. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of the pathway and associated assays.

Core Concepts of the RhoA/ROCK2 Signaling Pathway

The Ras homolog gene family, member A (RhoA) and its primary downstream effector, Rho-associated coiled-coil containing protein kinase 2 (ROCK2), form a central signaling axis that plays a pivotal role in regulating a wide array of cellular functions. These include actin cytoskeleton organization, cell adhesion and motility, cell cycle progression, and gene transcription.[1][2] Dysregulation of the RhoA/ROCK2 pathway is implicated in the pathophysiology of various diseases, including cancer, cardiovascular disorders, and neurological conditions, making it a key target for therapeutic intervention.[3][4]

Mechanism of RhoA Activation and Regulation

RhoA acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[5][6] This cycle is tightly regulated by three main classes of proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): GEFs promote the activation of RhoA by catalyzing the exchange of GDP for GTP.[6][7] This activation is triggered by a variety of upstream signals, including growth factors, cytokines, hormones, and mechanical forces transmitted through adhesion molecules like integrins and cadherins.[1][5]

-

GTPase-Activating Proteins (GAPs): GAPs accelerate the intrinsic GTPase activity of RhoA, leading to the hydrolysis of GTP to GDP and subsequent inactivation of RhoA.[6][7]

-

Guanine Nucleotide Dissociation Inhibitors (GDIs): GDIs sequester inactive, GDP-bound RhoA in the cytoplasm, preventing its interaction with GEFs and maintaining a pool of inactive RhoA.[5][6]

ROCK2: The Primary Effector of RhoA

Once activated, GTP-bound RhoA interacts with and activates its downstream effectors, the most prominent of which are the serine/threonine kinases ROCK1 and ROCK2.[3][8] While both isoforms share significant homology, ROCK2 is a key mediator of RhoA's effects on the actin cytoskeleton.[8] Activated ROCK2 phosphorylates a multitude of substrates, leading to:

-

Increased Myosin Light Chain (MLC) Phosphorylation: ROCK2 directly phosphorylates the myosin light chain (MLC) and inhibits myosin light chain phosphatase (MLCP), leading to increased MLC phosphorylation.[5][6] This enhances actomyosin contractility, which is crucial for the formation of stress fibers and focal adhesions.[3]

-

Actin Filament Stabilization: ROCK2 activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[3][6] This results in the stabilization of actin filaments.

-

Regulation of Other Cellular Processes: Beyond cytoskeleton regulation, ROCK2 is involved in processes such as cell proliferation, apoptosis, and inflammation.[4][9]

Quantitative Data on RhoA/ROCK2 Signaling

The following tables summarize key quantitative data related to the inhibition of the RhoA/ROCK2 pathway and the activity of its core components.

| Inhibitor | Target(s) | IC50 / Ki | Organism/Cell Type | Reference |

| Y-27632 | ROCK1, ROCK2 | IC50: ~140 nM (ROCK1) | Not specified | [10] |

| Fasudil (HA-1077) | ROCK1, ROCK2 | Ki: 0.33 µM (ROCK1), IC50: 0.158 µM (ROCK2) | Not specified | [11] |

| PKA | IC50: 4.58 µM | Not specified | [11] | |

| PKC | IC50: 12.30 µM | Not specified | [11] | |

| PKG | IC50: 1.650 µM | Not specified | [11] |

Table 1: Inhibitor Specificity and Potency. This table provides a summary of the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for commonly used ROCK inhibitors.

| Assay | Cell Type | Stimulation | Fold Activation (Stimulated vs. Control) | Reference |

| RhoA G-LISA | HEK293 | LPA (1 µM) for 5 min | ~3.5 | [12] |

| FBS (5%) for 5 min | ~2.5 | [12] | ||

| HeLa | LPA (1 µM) for 5 min | ~2.0 | [12] | |

| FBS (5%) for 5 min | ~1.5 | [12] |

Table 2: Quantitative Analysis of RhoA Activation. This table presents example data from a G-LISA experiment showing the fold activation of RhoA in response to different stimuli in various cell lines.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the RhoA/ROCK2 signaling cascade.

RhoA Activation Assays

The G-LISA™ assay offers a rapid and quantitative method for measuring the activation of RhoA.

Principle: This assay utilizes a 96-well plate coated with a Rho-GTP-binding protein. Active, GTP-bound RhoA from cell lysates binds to the wells, while inactive GDP-bound RhoA is washed away. The bound active RhoA is then detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP for colorimetric or luminometric detection). The signal intensity is proportional to the amount of active RhoA in the sample.[1][13]

Protocol: Note: This is a generalized protocol. Refer to the specific manufacturer's instructions for detailed procedures.

-

Cell Lysis:

-

Culture cells to the desired confluency and apply experimental treatments.

-

Wash cells with ice-cold PBS.

-

Lyse cells with the provided ice-cold lysis buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

Assay Procedure:

-

Prepare the 96-well plate by adding ice-cold water to dissolve the powder in the wells.

-

Add equal volumes of cell lysate and binding buffer to the appropriate wells.

-

Incubate the plate on an orbital shaker at 4°C for 30 minutes.

-

Wash the wells with wash buffer.

-

Add diluted anti-RhoA primary antibody and incubate at room temperature for 45 minutes.

-

Wash the wells.

-

Add diluted HRP-labeled secondary antibody and incubate at room temperature for 45 minutes.

-

Wash the wells.

-

Add the detection reagent and measure the signal using a microplate reader (absorbance at 490 nm for colorimetric or luminescence).[1][5]

-

The pull-down assay is a classic method to specifically isolate the active, GTP-bound form of RhoA.

Principle: This method uses a "bait" protein that specifically binds to the active conformation of RhoA. A common bait is the Rho-binding domain (RBD) of Rhotekin, which is fused to Glutathione S-transferase (GST) and immobilized on glutathione-agarose beads. When cell lysates are incubated with these beads, the active RhoA-GTP is "pulled down". The captured active RhoA is then detected by Western blotting.[9]

Protocol: Note: This protocol is a general guideline. Optimization may be required for different cell types and experimental conditions.

-

Cell Lysis:

-

Prepare cell lysates as described for the G-LISA™ assay.

-

-

Affinity Precipitation of Active RhoA:

-

Aliquot 0.5-1 mL of cell lysate (approximately 1 mg of total protein) into a microcentrifuge tube.

-

Add Rhotekin-RBD agarose beads to the lysate.

-

Incubate at 4°C for 1 hour with gentle agitation.

-

Pellet the beads by centrifugation at 5,000 x g for 1 minute.

-

Wash the beads three times with an appropriate wash buffer.

-

-

Western Blot Analysis:

-

Resuspend the bead pellet in 2X SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes.

-

Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for RhoA, followed by an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence detection system.

-

ROCK2 Kinase Activity Assay

This assay measures the enzymatic activity of ROCK2 by quantifying the phosphorylation of a specific substrate.

Principle: A purified, active ROCK2 enzyme is incubated with a specific substrate (e.g., Myosin Phosphatase Target Subunit 1, MYPT1, or a synthetic peptide) and ATP. The amount of phosphorylated substrate is then quantified. This can be done using a phosphospecific antibody in an ELISA format or by measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.[14][15]

Protocol (Luminescence-based): Note: This is a generalized protocol. Refer to the specific kit manufacturer's instructions for detailed procedures.

-

Reagent Preparation:

-

Prepare the kinase buffer, ATP solution, and substrate solution as per the manufacturer's instructions.

-

Dilute the active ROCK2 enzyme to the desired concentration in kinase buffer.

-

-

Kinase Reaction:

-

Add the test inhibitor or vehicle control to the wells of a 384-well plate.

-

Add the diluted ROCK2 enzyme.

-

Add the substrate/ATP mix to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.[14]

-

Visualizing the RhoA/ROCK2 Signaling Cascade and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway and the workflows of the key experimental assays.

Caption: The RhoA/ROCK2 signaling cascade.

Caption: Workflow for the RhoA G-LISA assay.

Caption: Workflow for a luminescence-based ROCK2 kinase assay.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. What are ROCK2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. mybiosource.com [mybiosource.com]

- 4. ROCK2 - Wikipedia [en.wikipedia.org]

- 5. sc.edu [sc.edu]

- 6. universalbiologicals.com [universalbiologicals.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dot | Graphviz [graphviz.org]

- 14. promega.com [promega.com]

- 15. cellbiolabs.com [cellbiolabs.com]

The Impact of Rock2-IN-2 on Cell Migration and Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rho-associated coiled-coil containing protein kinase 2 (ROCK2) is a serine/threonine kinase that plays a pivotal role in regulating the actin cytoskeleton. As a downstream effector of the small GTPase RhoA, ROCK2 is integral to fundamental cellular processes including cell migration, adhesion, and contraction. Dysregulation of the RhoA/ROCK2 signaling pathway has been implicated in various pathologies, including cancer metastasis and fibrosis. Consequently, selective inhibition of ROCK2 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the effects of Rock2-IN-2, a selective ROCK2 inhibitor, on cell migration and adhesion. We will delve into the quantitative effects of ROCK2 inhibition, detail the experimental methodologies used to assess these effects, and illustrate the underlying signaling pathways.

Quantitative Effects of ROCK2 Inhibition on Cell Migration and Adhesion

The inhibition of ROCK2 has been shown to have distinct effects on cell migration and adhesion. While specific quantitative data for this compound is emerging, studies using other selective ROCK2 inhibitors and ROCK2 knockdown provide valuable insights into the expected impact. The following tables summarize key quantitative findings.

| Cell Migration Parameter | Inhibitor/Method | Cell Type | Quantitative Change | Reference |

| Wound Closure | ROCKIV (10 µM) | hESC-RPE | Increased % wound closure at all time points vs. control | [1] |

| Transwell Invasion | siROCK2 | Caco-2 cysts | ~9-fold increase in invading cells | [2] |

| Collective Migration | Y-27632 and HA1077 | TE-10 cells | Significant reduction in migration distance | [3] |

| Single-Cell Migration | GV101 | Breast Cancer Cells | Reduction in single-cell migratory capacity | [4][5] |

| Cell Adhesion Parameter | Inhibitor/Method | Cell Type | Quantitative Change | Reference |

| Cell Attachment | ROCKIV (10 µM) | hESC-RPE | ~4-fold increase in adherent cells after 1 hour | [1] |

| Adhesion Complex Number | ROCK2 depletion | Human Keratinocytes | Significant increase in adhesion complexes | [6][7] |

| Adhesion Complex Size | ROCK2 depletion | Human Keratinocytes | Significant increase in the size of adhesion complexes | [6][7] |

| Adhesion to Fibronectin | ROCK2 depletion | Human Keratinocytes | Increased adhesion | [6][7] |

Signaling Pathways

The RhoA/ROCK2 signaling pathway is a central regulator of actin cytoskeleton dynamics, which directly influences cell migration and adhesion. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK2. Activated ROCK2 then phosphorylates several downstream substrates, leading to increased actomyosin contractility and stress fiber formation. This, in turn, modulates the formation and turnover of focal adhesions, which are critical for cell attachment to the extracellular matrix and for generating the traction forces required for cell movement.

The inhibition of ROCK2 by compounds like this compound disrupts this cascade. By preventing the phosphorylation of its downstream targets, this compound is expected to decrease actomyosin contractility, alter the stability of stress fibers, and modulate the dynamics of focal adhesions. This ultimately impacts the cell's ability to migrate and adhere to substrates.

Experimental Protocols

To assess the effects of this compound on cell migration and adhesion, standardized in vitro assays are employed. Below are detailed protocols for the key experiments.

Wound Healing (Scratch) Assay

This assay measures collective cell migration.

Workflow:

References

- 1. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROCK2 inhibition triggers the collective invasion of colorectal adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Differential Regulation of Adhesion Complex Turnover by ROCK1 and ROCK2 | PLOS One [journals.plos.org]

- 7. Differential Regulation of Adhesion Complex Turnover by ROCK1 and ROCK2 - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of Rock2-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the therapeutic potential of Rock2-IN-2, a selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). While publicly available data on this compound is currently limited, this document synthesizes the known information for this compound, including its origin from patent US20180093978A1, and supplements it with broader data from other selective ROCK2 inhibitors to illustrate its potential therapeutic applications and the methodologies for its evaluation.[1] This guide covers the core mechanism of action of ROCK2 inhibition, potential therapeutic indications in fibrosis, autoimmune diseases, and other conditions, and provides detailed experimental protocols for in vitro and in vivo assessment. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to ROCK2 and Its Inhibition

Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that function as downstream effectors of the small GTPase RhoA.[1] There are two highly homologous isoforms, ROCK1 and ROCK2, which regulate a multitude of cellular processes, including cytoskeletal organization, cell migration and adhesion, smooth muscle contraction, and gene expression.[1][2] While both isoforms share similarities, emerging evidence points to distinct roles for ROCK2 in pathological processes, particularly in inflammation and fibrosis, making it an attractive therapeutic target.[3][4]

Selective inhibition of ROCK2 is a promising therapeutic strategy for a range of diseases, including fibrosis, autoimmune disorders, cardiovascular diseases, and neurological conditions.[3][5][6] The rationale for developing selective ROCK2 inhibitors lies in the potential to mitigate off-target effects that might be associated with dual ROCK1/ROCK2 inhibition, such as hypotension.[3]

This compound is identified as a selective ROCK2 inhibitor with a reported half-maximal inhibitory concentration (IC50) of less than 1 µM.[1] It is specifically mentioned as compound A-30 in patent US20180093978A1.[1] While detailed preclinical and clinical data for this compound are not extensively published, its therapeutic potential can be inferred from studies on other selective ROCK2 inhibitors.

Mechanism of Action of ROCK2 Inhibition

The therapeutic effects of this compound are predicated on its ability to modulate the RhoA/ROCK2 signaling pathway. In a disease context, this pathway is often upregulated, leading to detrimental cellular behaviors.

The RhoA/ROCK2 Signaling Pathway

The RhoA/ROCK2 signaling cascade is a central regulator of cellular contractility and motility. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK2. Activated ROCK2 then phosphorylates a number of downstream substrates, leading to various cellular responses.

By inhibiting ROCK2, this compound is expected to prevent the phosphorylation of its downstream targets. This leads to increased activity of myosin light chain phosphatase (MLCP), resulting in decreased phosphorylation of the myosin light chain (MLC) and subsequent reduction in smooth muscle contraction and cell motility. Furthermore, ROCK2 inhibition can modulate the activity of other substrates like LIM kinase, which influences actin cytoskeleton dynamics.

Therapeutic Potential and Preclinical Evidence

The therapeutic utility of selective ROCK2 inhibition has been explored in a variety of disease models. While specific data for this compound is limited, the following sections summarize the potential applications based on findings from other selective ROCK2 inhibitors.

Fibrotic Diseases

Fibrosis, characterized by the excessive deposition of extracellular matrix, is a pathological feature of many chronic diseases affecting organs such as the liver, lungs, and kidneys. The RhoA/ROCK2 pathway is a key driver of fibrogenesis.

Preclinical studies with selective ROCK2 inhibitors have demonstrated significant anti-fibrotic effects in various animal models.[3][4] For instance, in models of liver fibrosis, selective ROCK2 inhibitors have been shown to reduce collagen deposition and markers of hepatic stellate cell activation.[7][8] Similarly, in models of pulmonary and renal fibrosis, ROCK2 inhibition has been associated with a decrease in fibrotic markers.[4]

Table 1: Representative Preclinical Data for Selective ROCK2 Inhibitors in Fibrosis Models

| Compound | Model | Key Findings | Reference |

| Zelasudil (RXC007) | Idiopathic Pulmonary Fibrosis (IPF) model | Phase 2a study ongoing. | |

| GV101 | Thioacetamide (TAA)-induced liver fibrosis in mice | Attenuated established liver fibrosis. | [7][8] |

| KD025 (Belumosudil) | Thioacetamide-induced liver fibrosis model | Prevented and treated liver fibrosis, promoted fibrotic regression. | [9] |

Autoimmune and Inflammatory Diseases

ROCK2 plays a crucial role in the differentiation and function of T helper 17 (Th17) cells, which are key drivers of many autoimmune diseases.[10] Selective ROCK2 inhibition has been shown to rebalance the immune response by reducing pro-inflammatory Th17 cells and promoting the function of regulatory T cells (Tregs).[10][11]

Clinical and preclinical studies with the selective ROCK2 inhibitor Belumosudil (KD025) have shown promise in treating conditions like chronic graft-versus-host disease (cGVHD) and psoriasis.[10][11]

Table 2: Representative Data for Selective ROCK2 Inhibitors in Autoimmune/Inflammatory Models

| Compound | Model/Disease | Key Findings | Reference |

| KD025 (Belumosudil) | Chronic Graft-versus-Host Disease (cGVHD) | Demonstrated efficacy in clinical trials. | [10] |

| KD025 (Belumosudil) | Psoriasis Vulgaris | Reduced psoriasis area and severity index scores in patients. | |

| KD025 (Belumosudil) | MRL/lpr mouse model of lupus | Decreased the number of T follicular helper cells and blocked disease progression. | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of a selective ROCK2 inhibitor like this compound.

In Vitro Assays

This assay is fundamental to determine the direct inhibitory effect of the compound on ROCK2 enzymatic activity.

Protocol:

-

Reagent Preparation:

-

Recombinant human ROCK2 enzyme is diluted in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

A substrate solution containing a specific ROCK2 substrate (e.g., Myosin Phosphatase Target Subunit 1 - MYPT1) and ATP is prepared.

-

-

Compound Preparation:

-

This compound is dissolved in DMSO to create a stock solution and then serially diluted to the desired concentrations.

-

-

Kinase Reaction:

-

The reaction is performed in a 96-well plate.

-

Add diluted this compound or vehicle (DMSO) to the wells.

-

Add the diluted ROCK2 enzyme and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

The amount of ADP produced, which is proportional to kinase activity, is measured using a commercial kit such as the ADP-Glo™ Kinase Assay (Promega).

-

Luminescence is read on a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.

-

The IC50 value is determined by fitting the data to a dose-response curve.

-

This assay measures the inhibition of a downstream substrate of ROCK2 in a cellular context.

Protocol:

-

Cell Culture:

-

Culture a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a cancer cell line with high ROCK2 expression) in appropriate media.

-

-

Compound Treatment:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Western Blot Analysis:

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated MYPT1 (p-MYPT1) and total MYPT1.

-

Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities and calculate the ratio of p-MYPT1 to total MYPT1.

-

Determine the IC50 for the inhibition of MYPT1 phosphorylation.

-

In Vivo Models

This is a widely used model to evaluate the efficacy of anti-fibrotic agents.

Protocol:

-

Animal Model:

-

Use adult male C57BL/6 mice.

-

-

Induction of Fibrosis:

-

On day 0, anesthetize the mice and intratracheally instill a single dose of bleomycin sulfate dissolved in sterile saline.

-

-

Treatment:

-

From day 7 (therapeutic regimen) or day 0 (prophylactic regimen), administer this compound or vehicle daily via oral gavage until the end of the study (e.g., day 21).

-

-

Endpoint Analysis:

-

On day 21, euthanize the mice.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

-

Harvest the lungs for histopathological analysis (e.g., Masson's trichrome staining to assess collagen deposition), measurement of collagen content (hydroxyproline assay), and analysis of pro-fibrotic gene expression (e.g., Col1a1, Acta2) by qRT-PCR.

-

Conclusion and Future Directions

This compound, as a selective ROCK2 inhibitor, holds significant therapeutic potential across a spectrum of diseases driven by fibrosis and inflammation. While specific data for this compound is not yet widely available, the extensive preclinical and emerging clinical evidence for other selective ROCK2 inhibitors provides a strong rationale for its further investigation.

Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profile of this compound, as well as its efficacy and safety in a broader range of preclinical disease models. Ultimately, the progression of this compound or similar selective ROCK2 inhibitors into clinical development could offer novel therapeutic options for patients with high unmet medical needs. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this promising therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ROCK2 Rho associated coiled-coil containing protein kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. redxpharma.com [redxpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. ROCK1 and 2 inhibitors disclosed in Redx patent | BioWorld [bioworld.com]

- 6. New ROCK2 inhibitors disclosed in Genosco patent | BioWorld [bioworld.com]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective oral ROCK2 inhibitor down-regulates IL-21 and IL-17 secretion in human T cells via STAT3-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ROCK2 signaling is required to induce a subset of T follicular helper cells through opposing effects on STATs in autoimmune settings - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Role and Application of Rock2-IN-2 in Cardiovascular Disease Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Rho-associated coiled-coil containing protein kinase 2 (ROCK2) as a therapeutic target in cardiovascular disease. It focuses on the utility of selective ROCK2 inhibitors, exemplified by Rock2-IN-2, in preclinical cardiovascular disease models. This document outlines the underlying signaling pathways, summarizes key preclinical findings, and provides a detailed, representative experimental protocol for evaluating selective ROCK2 inhibitors.

Introduction: ROCK2 as a Therapeutic Target in Cardiovascular Disease

Rho-associated coiled-coil containing protein kinases (ROCKs) are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA.[1] The two isoforms, ROCK1 and ROCK2, share high homology in their kinase domains but have distinct roles in cellular processes and tissue expression.[1][2] ROCK2 is abundantly expressed in the heart, brain, and muscle tissue, and plays a significant role in the pathophysiology of cardiovascular diseases.[3]

Increased ROCK2 activity is implicated in hypertension, cardiac hypertrophy, cardiac fibrosis, and pulmonary hypertension.[1][4][5] Specifically, ROCK2 is a key mediator of myocardial hypertrophic responses and plays a vital function in smooth muscle cell contraction, a fundamental process in blood pressure regulation.[3][5][6] These findings establish ROCK2 as a compelling therapeutic target for a range of cardiovascular disorders.

Selective inhibition of ROCK2 is a promising strategy to mitigate cardiovascular pathology while potentially avoiding off-target effects associated with non-selective ROCK inhibition. This compound is a selective ROCK2 inhibitor identified from patent literature, offering a tool for investigating the specific roles of ROCK2 in disease models.[7]

Mechanism of Action of ROCK2 in the Cardiovascular System

The RhoA/ROCK2 signaling pathway is a central regulator of cellular functions that contribute to cardiovascular disease. Activation of G-protein coupled receptors (GPCRs) by agonists such as Angiotensin II (Ang II) leads to the activation of RhoA. GTP-bound RhoA then binds to and activates ROCK2.

Activated ROCK2 phosphorylates several downstream substrates, leading to:

-

Smooth Muscle Contraction: ROCK2 phosphorylates and inhibits myosin light chain phosphatase (MLCP), which leads to an increase in phosphorylated myosin light chain (MLC). This sensitizes the contractile apparatus to calcium, resulting in smooth muscle contraction and increased vascular tone, contributing to hypertension.[3][5]

-

Cardiac Hypertrophy and Fibrosis: In cardiac fibroblasts, ROCK2 activation promotes the expression of profibrotic and prohypertrophic factors, including connective tissue growth factor (CTGF) and fibroblast growth factor-2 (FGF2).[4][8][9] This leads to myofibroblast differentiation, excessive extracellular matrix deposition (fibrosis), and contributes to cardiomyocyte growth (hypertrophy).[4][8]

-

Inflammation and Endothelial Dysfunction: The ROCK2 pathway is also involved in inflammatory responses and can inhibit the expression of endothelial nitric oxide synthase (eNOS), contributing to endothelial dysfunction.[10]

Selective inhibitors like this compound are designed to bind to the ATP-binding site of the ROCK2 kinase domain, blocking its catalytic activity and preventing the phosphorylation of its downstream targets, thereby ameliorating the pathological processes described above.

Signaling Pathway Diagram

Quantitative Data on this compound and ROCK2 Inhibition

Publicly available quantitative data for this compound is limited. However, its biochemical potency has been defined, and the effects of ROCK2 inhibition or genetic deletion in cardiovascular models provide a strong rationale for its use.

Table 1: Biochemical Potency of this compound

| Compound | Target | IC₅₀ | Source |

| This compound | ROCK2 | <1 µM | Patent US20180093978A1[7] |

Note: IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Effects of ROCK2 Inhibition/Deletion in Preclinical Cardiovascular Models

The following table summarizes quantitative outcomes from studies where ROCK2 was inhibited pharmacologically (with compounds other than this compound) or genetically deleted. These results are indicative of the potential effects of a selective ROCK2 inhibitor like this compound.

| Model / Stimulus | Intervention | Key Outcome Measured | Result | Reference |

| Hypertension | ||||

| Angiotensin II Infusion in Mice | Treatment with KD025 (50mg/kg IP daily) | Systolic Blood Pressure (SBP) | SBP reduced by ~23 mmHg vs. vehicle after 4 weeks (135±13 vs 158±4 mmHg) | [11][12] |

| Cardiac Hypertrophy | ||||

| Angiotensin II Infusion in Mice | Fibroblast-specific ROCK2 deletion | Heart Weight / Body Weight Ratio | Significant reduction compared to control mice after Ang II infusion | [6] |

| Angiotensin II Infusion in Mice | Fibroblast-specific ROCK2 deletion | Cardiomyocyte Cross-Sectional Area | Significantly smaller cardiomyocyte size compared to control mice | [6] |

| Pressure Overload (TAC) in Mice | Cardiomyocyte-specific ROCK2 deletion | Left Ventricular Posterior Wall (LVPW) Thickness | Attenuated increase in LVPW thickness compared to control mice | [13] |

| Cardiac Fibrosis | ||||

| Angiotensin II Infusion in Mice | Fibroblast-specific ROCK2 deletion | Interstitial Fibrosis Area | Significant reduction in fibrosis compared to control mice after Ang II infusion | [6][14] |

| Angiotensin II Infusion in Mice | Fibroblast-specific ROCK2 deletion | Col1a (Collagen I) mRNA expression | Attenuated increase in Col1a expression compared to controls | [4] |

| Aging Mice (12 months) | Cardiomyocyte-specific ROCK2 knockout | Collagen Deposition | Increased collagen deposition (due to compensatory ROCK1 overactivation) | [15] |

Note: TAC = Transverse Aortic Constriction, a surgical model of pressure overload-induced heart failure.

Experimental Protocols

Due to the limited public data on this compound, a specific, validated protocol for its use is not available. The following section provides a detailed, representative protocol for evaluating a novel selective ROCK2 inhibitor in a widely used mouse model of hypertension and cardiac fibrosis induced by Angiotensin II.

Generalized Protocol: Evaluation of a ROCK2 Inhibitor in an Angiotensin II-Induced Hypertension and Fibrosis Model

Objective: To assess the efficacy of a selective ROCK2 inhibitor (e.g., this compound) in preventing or reversing Angiotensin II (Ang II)-induced hypertension, cardiac hypertrophy, and cardiac fibrosis in mice.

Materials:

-

Male C57BL/6J mice, 8-10 weeks old.

-

Angiotensin II (human, synthetic).

-

Osmotic minipumps (e.g., Alzet Model 1004).

-

ROCK2 inhibitor (e.g., this compound) and appropriate vehicle (e.g., DMSO, PEG400).

-

Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry).

-

Echocardiography system with a high-frequency ultrasound probe.

-

Reagents for histology (formalin, paraffin, Picrosirius Red stain).

-

Reagents for qPCR (RNA extraction kits, reverse transcriptase, primers for Nppa, Col1a1, Acta2).

Experimental Workflow Diagram:

Methodology:

-

Acclimatization and Baseline Measurements:

-

Acclimatize mice to the housing facility for at least one week.

-

Train mice for tail-cuff blood pressure measurements for 5-7 consecutive days to obtain stable readings.

-

Record baseline systolic and diastolic blood pressure.

-

Perform baseline transthoracic echocardiography under light isoflurane anesthesia to assess cardiac function and dimensions (e.g., left ventricular wall thickness, ejection fraction).

-

-

Group Allocation (Example Groups):

-

Group 1 (Sham): Vehicle + Saline minipump.

-

Group 2 (Ang II Control): Vehicle + Ang II minipump.

-

Group 3 (Ang II + Inhibitor): ROCK2 Inhibitor + Ang II minipump.

-

-

Surgical Procedure and Drug Administration:

-

Anesthetize mice with isoflurane.

-

Surgically implant osmotic minipumps subcutaneously in the mid-scapular region. Pumps will be filled to deliver either saline or Ang II at a hypertensinogenic dose (e.g., 1000 ng/kg/min) for 28 days.

-

Begin daily administration of the ROCK2 inhibitor or vehicle via the determined route (e.g., oral gavage, intraperitoneal injection) at a pre-determined dose. The dose should be based on available pharmacokinetic and pharmacodynamic data.

-

-

In-life Monitoring:

-